molecular formula C16H18N2O3S B5804415 (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one

Cat. No.: B5804415
M. Wt: 318.4 g/mol
InChI Key: PDYKTDXNCSBZAT-JLHYYAGUSA-N
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Description

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a piperidine ring, and a methoxyphenyl group, making it a subject of interest in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one typically involves the condensation of 2-hydroxy-3-methoxybenzaldehyde with 2-piperidin-1-yl-1,3-thiazol-4-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-methylpropiophenone: A compound with similar structural features but different functional groups.

    1-Hydroxy-1-methylethyl phenyl ketone: Another related compound with a different substitution pattern.

Uniqueness

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one is unique due to its combination of a thiazole ring, piperidine ring, and methoxyphenyl group, which confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

(5E)-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-21-12-7-5-6-11(14(12)19)10-13-15(20)17-16(22-13)18-8-3-2-4-9-18/h5-7,10,19H,2-4,8-9H2,1H3/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYKTDXNCSBZAT-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C=C2C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1O)/C=C/2\C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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